5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole
Description
1,2,4-Oxadiazoles are heterocyclic compounds with significant applications in medicinal chemistry, including antiviral, anticancer, and anti-inflammatory activities . The compound 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole features a bulky tert-butyl group at position 5 and a strained cyclopropyl ring at position 2.
Properties
IUPAC Name |
5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-7(11-12-8)6-4-5-6/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOBIBYQEHHTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The most widely reported method involves the cyclization of O-acylamidoximes using phosphorus oxychloride (POCl₃) as a dehydrating agent. The synthesis begins with the condensation of cyclopropylcarboxylic acid with tert-butyl amidoxime, forming an intermediate O-acylamidoxime. POCl₃ facilitates intramolecular cyclodehydration, yielding the 1,2,4-oxadiazole core.
Example Procedure :
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Step 1 : Cyclopropylcarboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Step 2 : The acyl chloride reacts with tert-butyl amidoxime in dry benzene at 0°C, producing the O-acylamidoxime intermediate.
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Step 3 : POCl₃ is added under reflux (80–90°C) for 4–6 hours, leading to cyclization.
Optimization and Challenges
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Yield : Typical yields range from 70% to 76% after recrystallization.
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Purity : Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity.
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Limitations : Prolonged reaction times and moisture sensitivity necessitate anhydrous conditions, complicating scalability.
CDI-Mediated Cyclodehydration for Enhanced Efficiency
Methodology and Advantages
The use of 1,1-carbonyldiimidazole (CDI) as a cyclodehydrating agent offers a milder alternative to POCl₃. CDI activates carboxylic acids, forming imidazolide intermediates that react with amidoximes to yield oxadiazoles without harsh conditions.
Procedure :
Performance Metrics
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Side Reactions : Minimal formation of byproducts due to CDI’s selectivity.
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Scalability : Compatible with parallel synthesis and automated purification.
Industrial-Scale Synthesis Using Continuous Flow Reactors
Process Intensification
Continuous flow reactors enhance heat and mass transfer, reducing reaction times from hours to minutes. A representative setup involves:
Economic and Environmental Benefits
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Throughput : 1.2 kg/day output with 90% yield.
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Waste Reduction : Solvent recovery systems minimize environmental impact.
Alternative Synthetic Routes and Modifications
Hydrogenation of Alkynyl Precursors
Lindlar-catalyzed hydrogenation of 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole provides access to vinyl derivatives, though competitive over-reduction to ethyl analogs occurs.
Conditions :
Wittig Reaction for Side-Chain Elaboration
The aldehyde intermediate 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde undergoes Wittig olefination with methyltriphenylphosphonium bromide, introducing cyclopropyl groups via styrene intermediates.
Analytical Characterization and Quality Control
Spectroscopic Validation
X-Ray Crystallography
Single-crystal X-ray diffraction of intermediates (e.g., 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde) confirms regiochemistry and bond lengths (e.g., C=N: 1.3099 Å).
Comparative Evaluation of Preparation Methods
Table 1: Performance Metrics of Key Synthesis Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| POCl₃ Cyclization | 70–76 | >95 | 4–6 hours | Moderate |
| CDI-Mediated | 82–89 | >98 | 14–24 hours | High |
| Continuous Flow | 85–90 | >99 | 10–15 minutes | Industrial |
| Hydrogenation | 60–70 | 90–95 | 1–2 hours | Low |
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole have been evaluated for their ability to induce apoptosis in various cancer cell lines.
- Case Study : A study by Maftei et al. reported that certain oxadiazole derivatives demonstrated IC50 values around 92.4 µM against multiple cancer types including colon and lung cancers . The structural modification of these compounds has led to the discovery of more potent anticancer agents.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole | HT-29 (Colon) | 92.4 |
| Novel derivative A | WiDr (Colon) | 4.5 |
| Novel derivative B | MCF-7 (Breast) | 0.48 |
Insecticidal and Fungicidal Properties
The incorporation of the oxadiazole moiety into various compounds has also shown promise in agricultural applications, particularly as insecticides and fungicides.
- Case Study : Research involving meta-diamide compounds containing the oxadiazole group revealed significant insecticidal activity against pests such as Plutella xylostella and Tetranychus cinnabarinus. Compounds exhibited up to 100% lethality at specific concentrations . This highlights the potential for developing new agrochemicals based on oxadiazole derivatives.
Table 2: Insecticidal Activity of Oxadiazole Compounds
| Compound | Target Pest | Lethality (%) at 400 mg/L |
|---|---|---|
| Compound 5p | Tetranychus cinnabarinus | 97.22 |
| Compound 5q | Plutella xylostella | 100 |
| Compound 5b | Cucumber downy mildew | 59.26 |
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Effects at Position 5
The tert-butyl group at position 5 is notable for its steric bulk and electron-donating nature. Comparisons with other 5-substituted analogs reveal:
- 5-Methyl/ethyl/cyclopropyl derivatives :
- In antiviral studies (hRV strains), bulkier 5-substituents (e.g., cyclopropyl in 2c ) improved activity against hRV-A21 but increased cytotoxicity compared to smaller alkyl groups (methyl in 2a ) .
- Anticancer activity: Ribose-fused 5-substituted oxadiazoles (e.g., compound 8 ) showed GI50 values as low as 4.5 µM against WiDr colon cancer cells, with electron-withdrawing groups (EWGs) enhancing potency . The tert-butyl group’s electron-donating nature may reduce activity compared to EWGs but could improve metabolic stability.
Substituent Effects at Position 3
The cyclopropyl group at position 3 introduces steric strain and unique electronic effects:
- 3-Aryl derivatives: 5-Methyl-3-phenyl-1,2,4-oxadiazole exhibited anti-inflammatory activity comparable to phenylbutazone . The cyclopropyl group in the target compound may reduce aromatic interactions but enhance metabolic resistance due to its non-planar structure.
- 3-Chloromethyl derivatives : Compounds like 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole (Thermo Scientific) are intermediates in drug synthesis, where the chloromethyl group enables further functionalization .
Combined Substituent Effects
- Antiviral activity : Bulkier 5-substituents (e.g., tert-butyl) may improve target binding but increase cytotoxicity, as seen in ethyl/cyclopropyl comparisons .
- Synthetic challenges : Steric hindrance from tert-butyl and cyclopropyl groups could complicate synthesis, akin to difficulties in preparing acetylene-linked oxadiazoles .
Key Research Findings and Data Gaps
- Anti-inflammatory activity : Cyclopropyl’s strain may mimic phenyl’s bioactivity but with improved pharmacokinetics .
- Structural analogs: Compounds like 5-cyclopropyl-3-isocyanomethyl-1,2,4-oxadiazole () and 3-(4-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole () highlight diverse substitution patterns but lack direct comparisons to the target compound.
Biological Activity
5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole is a compound within the oxadiazole family, notable for its diverse biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole features a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. Its structure is characterized by the presence of a tert-butyl group at the 5-position and a cyclopropyl group at the 3-position. This unique arrangement contributes to its distinct chemical properties and biological activities.
Biological Activities
The biological activities of 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole have been extensively studied, particularly regarding its anticancer properties. Key findings include:
- Anticancer Activity : Derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer. Mechanisms of action include the activation of apoptotic pathways via increased p53 expression and caspase activation .
- Molecular Docking Studies : These studies suggest that 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole can effectively bind to proteins involved in cancer progression, indicating potential for targeted therapy.
Table 1: Comparison of Biological Activities of Related Oxadiazole Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Tert-butyl-3-chloro-1,2,4-oxadiazole | Chlorine substituent at position 3 | Anticancer activity |
| 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | Nitro group enhances reactivity | Antitumor effects |
| 5-Methyl-3-cyclopropyl-1,2,4-oxadiazole | Methyl group instead of tert-butyl | Varies; less studied |
The mechanisms through which 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole exerts its biological effects include:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
- Protein Interaction : It binds to key proteins involved in cell signaling related to cancer progression.
- Antimicrobial Properties : Similar oxadiazoles have been shown to disrupt bacterial growth by interfering with various biochemical pathways .
Synthesis Methods
The synthesis of 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole typically involves several methods that allow for structural modifications to enhance biological activity. Common synthetic routes include:
- Condensation Reactions : Utilizing hydrazines and carboxylic acids to form the oxadiazole ring.
- Cyclization Techniques : Employing cyclization reactions that incorporate tert-butyl and cyclopropyl groups into the final structure .
Case Studies
Several studies have highlighted the efficacy of 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole in various biological contexts:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole, and how are they addressed experimentally?
- Methodological Answer : The synthesis of 1,2,4-oxadiazoles often involves cyclization reactions between amidoximes and acylating agents. For derivatives with sterically hindered groups like tert-butyl, reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions. Evidence from analogous compounds (e.g., 5-arylethynyl-1,2,4-oxadiazoles) highlights the use of sodium amide in liquid ammonia at low temperatures (-70°C) to achieve dehydrohalogenation, though yields remain moderate (9–54%) due to competing oligomerization .
Q. How is the purity of 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole validated in academic settings?
- Methodological Answer : Purity is typically confirmed via HPLC (>95%) and spectroscopic techniques (NMR, IR). For structurally similar compounds (e.g., 2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole), analytical data such as SMILES strings and molecular weight (e.g., 267.33 g/mol) are cross-referenced with computational tools (PubChem, Lexichem TK) to validate structural integrity .
Q. What safety protocols are critical when handling 1,2,4-oxadiazole derivatives in the laboratory?
- Methodological Answer : Safety data sheets (SDS) for related compounds (e.g., ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate) recommend:
- Immediate decontamination of skin/eye contact using soap/water or saline rinses.
- Use of fume hoods to prevent inhalation exposure.
- Waste segregation for specialized disposal to avoid environmental contamination .
Advanced Research Questions
Q. How do steric effects from the tert-butyl and cyclopropyl groups influence the reactivity of 1,2,4-oxadiazoles in electrophilic reactions?
- Methodological Answer : Steric hindrance from bulky substituents can reduce reaction rates in electrophilic substitutions. For example, in superacidic media (CF3SO3H), 5-arylacetylene-1,2,4-oxadiazoles undergo electrophilic activation, but steric bulk may shift reaction pathways toward oligomerization rather than targeted arylations. Computational modeling (e.g., DFT) is recommended to predict regioselectivity .
Q. What strategies resolve contradictions in di-dehydrobromination yields during the synthesis of acetylenic 1,2,4-oxadiazoles?
- Methodological Answer : Contradictions in yields (e.g., 9% vs. 54%) arise from temperature sensitivity and base selection. Systematic screening of bases (e.g., NaNH2 vs. t-BuOK) and reaction temperatures (-70°C to -40°C) is critical. For example, NaNH2 in liquid ammonia at -70°C minimizes side reactions, while higher temperatures favor oligomerization .
Q. How can researchers optimize the biological activity screening of 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole derivatives?
- Methodological Answer : Prioritize functional group modifications (e.g., sulfanyl or triazole appendages) based on established pharmacophores. For instance, tert-butyl piperidine-triazole derivatives show promise in CNS drug discovery. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) coupled with QSAR modeling to correlate substituent effects with activity .
Q. What analytical techniques are employed to study the stability of 1,2,4-oxadiazoles under acidic/basic conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring detect degradation products. For example, 1,2,4-oxadiazoles in superacids (TfOH) may undergo ring-opening; NMR and mass spectrometry identify intermediates like nitriles or amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
